molecular formula C5H12O2 B036004 (S)-(-)-2-Methyl-1,4-butanediol CAS No. 70423-38-0

(S)-(-)-2-Methyl-1,4-butanediol

Cat. No.: B036004
CAS No.: 70423-38-0
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-YFKPBYRVSA-N
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Description

(S)-(-)-2-Methyl-1,4-butanediol is a chiral diol compound with the molecular formula C5H12O2. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by its two hydroxyl groups attached to a butane backbone, with a methyl group at the second carbon position, and it exists in the (S)-enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Methyl-1,4-butanediol can be synthesized through several methods. One common synthetic route involves the asymmetric reduction of 2-methyl-1,4-butanedione using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another method involves the enzymatic reduction of 2-methyl-1,4-butanedione using alcohol dehydrogenases derived from microorganisms. This biocatalytic approach is environmentally friendly and offers high selectivity for the (S)-enantiomer.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-1,4-butanedione. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction is carried out in a solvent, typically ethanol or methanol, at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Methyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methyl-1,4-butanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to 2-methyl-1,4-butanediol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; tosyl chloride for sulfonation.

Major Products Formed

    Oxidation: 2-Methyl-1,4-butanedione.

    Reduction: 2-Methyl-1,4-butanediol.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

(S)-(-)-2-Methyl-1,4-butanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways involving diols.

    Medicine: It is an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is used in the production of polymers, resins, and plasticizers due to its diol functionality.

Mechanism of Action

The mechanism of action of (S)-(-)-2-Methyl-1,4-butanediol depends on its specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The hydroxyl groups of the diol interact with the active site of the enzyme, facilitating the transfer of electrons and protons during the reaction.

In pharmaceutical applications, this compound serves as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug synthesized from the compound.

Comparison with Similar Compounds

(S)-(-)-2-Methyl-1,4-butanediol can be compared with other similar diols, such as:

    1,4-Butanediol: Lacks the methyl group at the second carbon position, making it less sterically hindered and more flexible.

    2-Methyl-2,4-pentanediol: Has an additional methyl group, increasing its steric bulk and altering its reactivity.

    1,3-Butanediol: Has hydroxyl groups at different positions, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its chiral nature and the specific positioning of the methyl group, which imparts distinct stereochemical properties and reactivity compared to other diols.

Properties

IUPAC Name

(2S)-2-methylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Q & A

Q1: What makes (S)-2-Methyl-1,4-butanediol particularly useful in synthesizing liquid crystal elastomers?

A1: (S)-2-Methyl-1,4-butanediol serves as a chiral building block in constructing the flexible spacer component within liquid crystal elastomers [, , , ]. This chirality contributes to the unique self-organizing properties of these elastomers, influencing their ability to exhibit spontaneous deformation in response to temperature changes [].

Q2: Can you explain the significance of "spontaneous deformation" in liquid crystal elastomers containing (S)-2-Methyl-1,4-butanediol?

A2: Researchers observed that liquid crystal elastomers incorporating (S)-2-Methyl-1,4-butanediol exhibit significant and reversible shape changes upon transitioning between their liquid crystalline and isotropic phases []. Specifically, when heated, these elastomers dramatically contract, and upon cooling, they expand back to their original size, exceeding the initial length by up to five times []. This phenomenon holds great promise for applications like artificial muscles and actuators [].

Q3: How does the structure of (S)-2-Methyl-1,4-butanediol contribute to the properties of the final liquid crystal elastomer?

A3: (S)-2-Methyl-1,4-butanediol, when combined with other monomers like Dimethyl 4,4′-biphenyldicarboxylate and crosslinkers like 1,2,6-Hexanetriol, forms the polymer backbone of the elastomer []. The specific arrangement and chirality of (S)-2-Methyl-1,4-butanediol within this backbone directly influence the elastomer's self-assembly into smectic A (SmA) liquid crystal structures, which are essential for the observed thermotropic spontaneous deformation [].

Q4: Beyond liquid crystal elastomers, are there other known applications of (S)-2-Methyl-1,4-butanediol?

A4: Yes, (S)-2-Methyl-1,4-butanediol serves as a key chiral intermediate in synthesizing various enantiomerically pure compounds [, , ]. One notable example is its use in producing enantiomers of latifolic acid, a natural product with potential biological activity []. This highlights the versatility of (S)-2-Methyl-1,4-butanediol in both material science and organic synthesis.

Q5: What analytical techniques are commonly employed to characterize and study (S)-2-Methyl-1,4-butanediol and the materials it forms?

A5: Researchers utilize a combination of techniques to analyze (S)-2-Methyl-1,4-butanediol and its derivatives. X-ray diffraction helps determine the molecular arrangement and liquid crystal structures within the elastomers []. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the compound's structure and purity [, , , ]. Additionally, techniques like Circular Dichroism (CD) spectroscopy are employed to study the chirality and optical properties of (S)-2-Methyl-1,4-butanediol-containing compounds [].

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